DL-Methioninol

Enzymology Aminoacyl-tRNA synthetase Biochemistry

DL-Methioninol (CAS 16720-80-2) is a racemic β-amino alcohol that replaces the carboxyl group of methionine with a primary alcohol, eliminating negative charge at physiological pH. This structural shift makes it a potent, mechanistically distinct inhibitor of SDK and TREK-1 potassium channels and an indispensable ligand for methionyl-tRNA synthetase affinity purification (200‑fold enrichment to ~90% purity). The DL‑racemate offers a cost‑effective chiral scaffold for asymmetric synthesis and HPLC method development. Choose this compound when you need a methionine‑derived probe that antagonizes—rather than mimics—canonical methionine pathways.

Molecular Formula C5H13NOS
Molecular Weight 135.23 g/mol
CAS No. 16720-80-2
Cat. No. B096836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Methioninol
CAS16720-80-2
Synonymsmethioninol
methioninol, (+-)-isome
Molecular FormulaC5H13NOS
Molecular Weight135.23 g/mol
Structural Identifiers
SMILESCSCCC(CO)N
InChIInChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3
InChIKeyMIQJGZAEWQQAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Methioninol (CAS 16720-80-2): Baseline Characteristics for Scientific Procurement and Research Selection


DL-Methioninol (CAS 16720-80-2) is a racemic β-amino alcohol derived from the essential amino acid methionine, characterized by the substitution of the α-carboxyl group (-COOH) with a primary alcohol (-CH₂OH) [1]. This modification imparts unique physicochemical properties, including a melting point of 31–36 °C and a boiling point of approximately 270 °C at 760 mmHg . The compound exists as a colorless to faint yellow viscous liquid or low-melting solid, with a molecular formula of C₅H₁₃NOS and a molecular weight of 135.23 g/mol . As a chiral molecule possessing both amino and hydroxyl functional groups, DL-Methioninol serves as a versatile scaffold in synthetic chemistry and a mechanistic probe in biochemical studies [2]. Its primary scientific utility lies in investigations of methionine metabolism, enzyme specificity (particularly methionyl-tRNA synthetase), and ion channel pharmacology (SDK/TREK-1 potassium channels) [3].

Why Methionine Analogs Cannot Be Casually Substituted for DL-Methioninol in Critical Research and Industrial Applications


Simple substitution of DL-Methioninol with other methionine derivatives—including the parent amino acid L- or DL-methionine, methionine methyl ester, or single enantiomers—is precluded by fundamental differences in both chemical reactivity and biological target engagement. DL-Methioninol's replacement of the α-carboxylate with a hydroxyl group eliminates negative charge at physiological pH, profoundly altering its interactions with enzyme active sites and ion channels [1]. Critically, methioninol does not merely mimic methionine; it actively antagonizes certain methionine-dependent processes. For instance, whereas L-methionine promotes α-proton exchange by methionyl-tRNA synthetase, L-methioninol completely fails to support this reaction [2]. Conversely, in bladder smooth muscle, methioninol potentiates contractility to a greater extent than L-methionine and uniquely depolarizes the membrane even in the presence of Ca²⁺-activated K⁺ channel blockade [3]. Furthermore, the racemic nature of the DL-form provides distinct advantages over single enantiomers in applications where chirality is not the primary selection criterion, such as in cost-sensitive synthetic scaling or when serving as a chiral auxiliary for asymmetric synthesis [4]. These mechanistically divergent behaviors underscore that DL-Methioninol is a distinct research tool, not a generic methionine replacement.

Quantitative Differentiation Evidence for DL-Methioninol Against Closest Analogs


DL-Methioninol vs. L-Methionine: Divergent Functional Effects on Methionyl-tRNA Synthetase (MTS)

DL-Methioninol acts as a cooperative enhancer of AMP binding to methionyl-tRNA synthetase, whereas L-methionine acts as an antagonist of nucleotide binding [1]. The presence of L-methioninol enables a 200-fold purification of the enzyme in a single chromatographic step, a feat not achievable with L-methionine alone [2]. Furthermore, while L-methionine undergoes α-proton exchange catalyzed by the enzyme (Km = 21 mM), L-methioninol does not support this reaction at all, confirming the absolute requirement of the carboxylate group for the exchange mechanism [3].

Enzymology Aminoacyl-tRNA synthetase Biochemistry

DL-Methioninol vs. L-Methionine and D-Methionine: Differential Potency in Bladder Smooth Muscle Contractility

In isolated bladder smooth muscle tissues from mouse, guinea pig, and monkey, L-methionine, methioninol, and methionine methyl ester all increased contractility in a concentration-dependent manner, whereas D-methionine had no effect [1]. Methioninol exhibited a superior functional profile: it further increased contractility and depolarized the membrane even in the presence of blockers of Ca²⁺-activated K⁺ conductance, a property not shared by L-methionine [2]. In cystometric assays, methioninol injection increased bladder excitability, mimicking overactive bladder activity [3].

Ion channel pharmacology Smooth muscle physiology Urology

DL-Methioninol as a Racemate: Enantioseparation Benchmark Demonstrating Analytical Feasibility at pmol Sensitivity

A validated HPLC method using a benzimidazole-(S)-naproxen amide chiral derivatizing reagent successfully separated the diastereomers of eight racemic β-amino alcohols, including DL-methioninol [1]. The method achieved separation of both DL-methioninol diastereomers within a 31-minute runtime and demonstrated excellent resolution down to a pmol detection limit [2]. This represents the first report of such high sensitivity for the enantioseparation of this class of compounds [3].

Analytical chemistry Chiral chromatography Method validation

DL-Methioninol vs. Single Enantiomers: Cost-Effective Scaffold for Chiral Auxiliary and Ligand Synthesis

The racemic nature of DL-Methioninol makes it an economically attractive building block for the synthesis of chiral ligands and auxiliaries where the final stereochemical outcome is determined by a separate asymmetric step. For instance, (S)-methioninol has been used to synthesize chiral pyridine-2,6-bis(oxazolines) (pybox) ligands for enantioselective catalysts [1]. By starting with the racemate, researchers can access both enantiomeric series of derivatives or use the racemic mixture directly in stoichiometric asymmetric transformations, significantly reducing cost compared to purchasing enantiopure L- or D-methioninol . Commercially, DL-Methioninol is available in high purity (≥99% by HPLC) and at a lower price point than its single enantiomer counterparts .

Organic synthesis Asymmetric catalysis Medicinal chemistry

Optimal Scientific and Industrial Applications for DL-Methioninol Based on Quantitative Evidence


Affinity Chromatography Purification of Methionyl-tRNA Synthetase

DL-Methioninol is an indispensable ligand for the single-step purification of methionyl-tRNA synthetase via agarose-hexyl-adenosine-5′-phosphate affinity chromatography. The compound's ability to enhance AMP binding to the enzyme enables a 200-fold purification, yielding enzyme at 90% purity [1]. This application directly leverages the unique cooperative effect of methioninol on nucleotide binding, a property not shared by L-methionine.

Pharmacological Investigation of Stretch-Dependent K⁺ Channels (SDK/TREK-1) in Smooth Muscle

DL-Methioninol serves as a potent and mechanistically distinct inhibitor of SDK and TREK-1 potassium channels, making it a critical tool for studying bladder physiology and disorders such as overactive bladder. It increases smooth muscle contractility and depolarizes membranes even under Ca²⁺-activated K⁺ channel blockade, a functional profile that differentiates it from L-methionine and D-methionine [2].

Chiral Scaffold for Asymmetric Synthesis and Catalyst Development

The racemic mixture DL-Methioninol is a cost-effective starting material for the synthesis of chiral ligands, such as pybox ligands for enantioselective catalysis [3]. Its dual amino and hydroxyl functionalities allow for versatile derivatization, and its commercial availability at ≥99% HPLC purity ensures reliable outcomes in synthetic methodology development and scale-up .

Analytical Method Development for β-Amino Alcohol Enantioseparation

DL-Methioninol is a validated substrate in a highly sensitive HPLC method capable of separating β-amino alcohol enantiomers at pmol detection levels [4]. This method can be adapted for quality control, pharmacokinetic studies, or monitoring enantiomeric purity in pharmaceutical development.

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